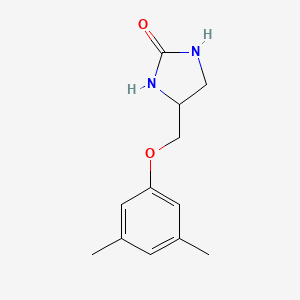
Waglerin-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Waglerin-1 (Wtx-1) is a peptide originally isolated from the venom of the Wagler’s pit viper (Trimeresurus wagleri). This 22 amino-acid peptide is a competitive antagonist of muscle nicotinic acetylcholine receptors. Waglerin-1 competes with α-bungarotoxin.
Applications De Recherche Scientifique
Interaction with Nicotinic Acetylcholine Receptors
Waglerin-1 (Wtx-1), a 22-amino acid peptide, is known for its ability to interact with muscle nicotinic acetylcholine receptors (nAChRs). Studies have demonstrated that Wtx-1 exhibits a higher binding affinity to mouse nAChRs compared to those from rats or humans, highlighting species-specific interactions. This selectivity is attributed to specific residues in the α and ε subunits of the receptors, which govern this species selectivity. Wtx-1 binds with a significantly higher affinity to the α−ε binding site over the α−δ binding site on the nAChR pentamer (Molles et al., 2002).
Modulation of Gamma-Aminobutyric Acid Activated Current
Waglerin-1 has been shown to modulate the gamma-aminobutyric acid (GABA) activated current of murine hypothalamic neurons. It enhances the effect of GABA in some neurons while suppressing it in others. This modulation mimics the effects of diazepam and is thought to act on the benzodiazepine site of one type of GABA(A) receptor/channel complex, increasing its affinity for the agonist (Ye & McArdle, 1997).
Selective Blockage of Muscle Nicotinic Acetylcholine Receptor
Another interesting application of Waglerin-1 is its ability to selectively block the epsilon form of the muscle nicotinic acetylcholine receptor. This selective blockage is attributed to the neonatal resistance to the lethal effect of Waglerin-1. Adult mice lacking the epsilon subunit gene showed resistance to Waglerin-1's lethal effect, indicating the peptide's selectivity for the receptor containing the epsilon subunit (McArdle et al., 1999).
Inhibition of GABAA Current in Neonatal Rats
Waglerin-1 has also been shown to inhibit the GABA(A) current of neurons in the nucleus accumbens of neonatal rats. This inhibition suggests a potential role of Waglerin-1 in influencing neurotransmitter systems during developmental stages (Ye, Ren, & McArdle, 1999).
Molecular Properties and Evolution
Waglerin peptides have been studied for their molecular properties and structure-function relationships. These studies provide insights into the molecular evolution of venom peptides and their role in the venom of Wagler's pit viper (Debono et al., 2016).
Propriétés
Formule moléculaire |
C112H175N37O26S2 |
|---|---|
Poids moléculaire |
2520 Da |
Apparence |
White lyophilized solidAA sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys9-His-Pro-Pro-Cys13-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OHDisulfide bonds: Cys9-Cys13Length (aa): 22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



